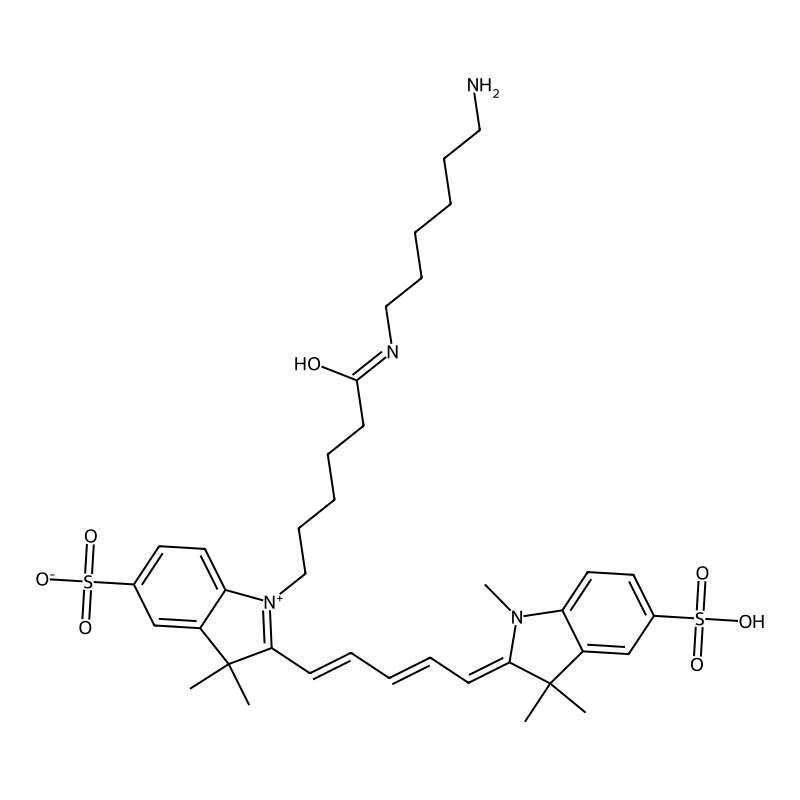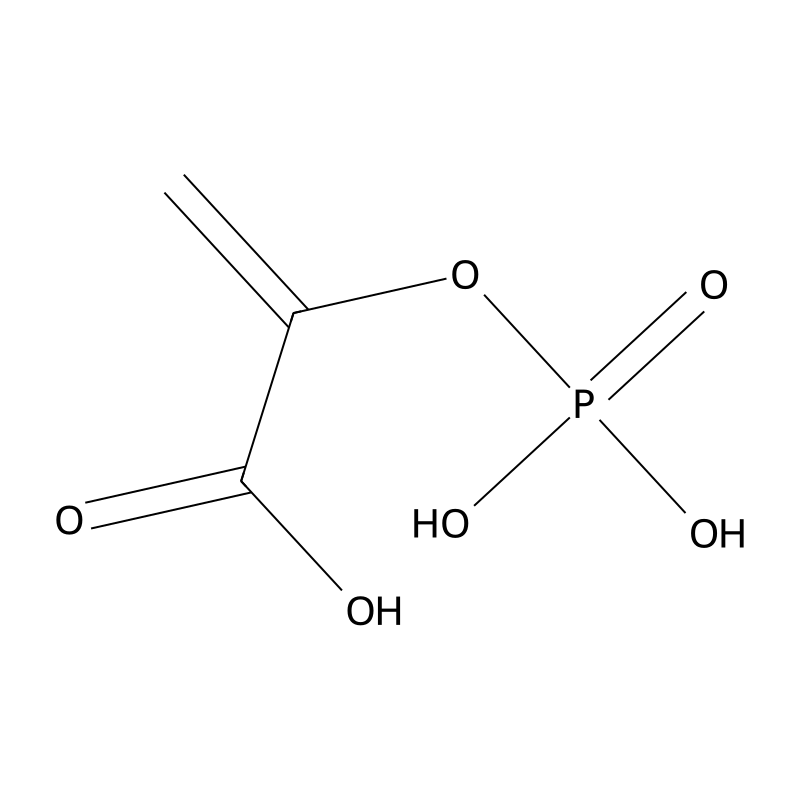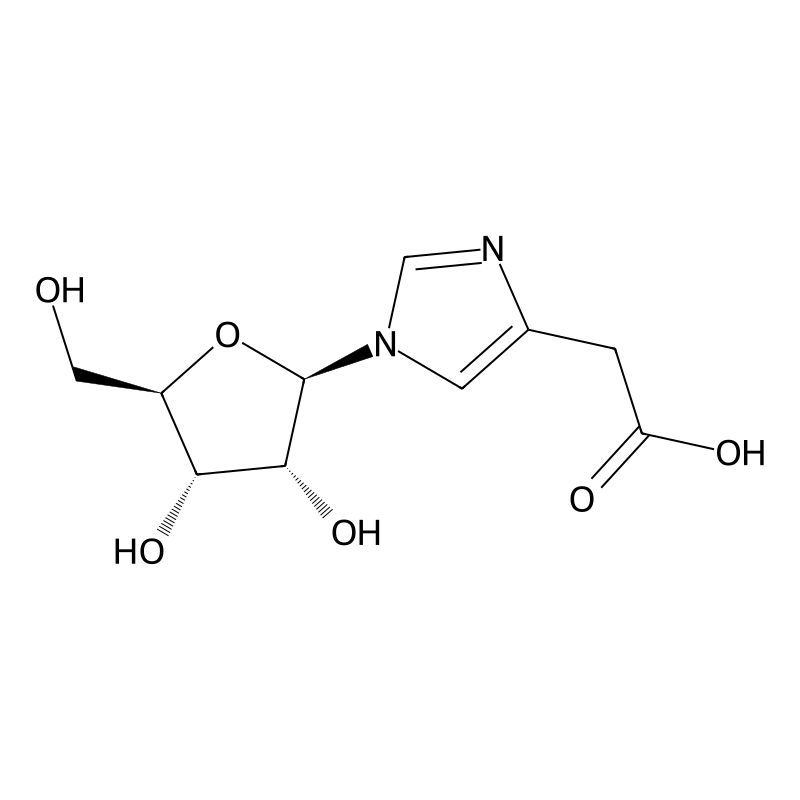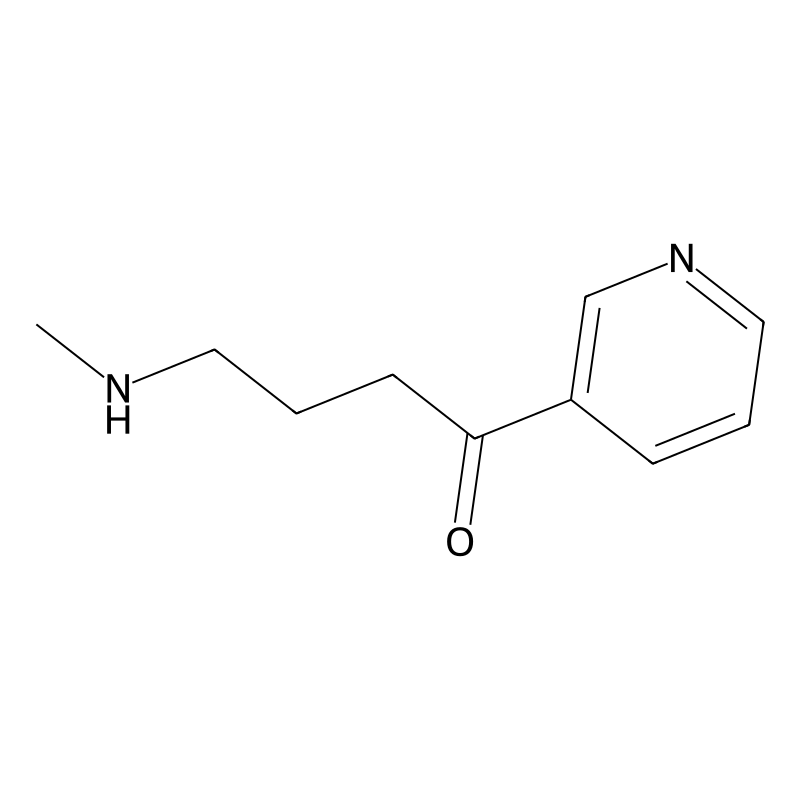Isophorone diamine
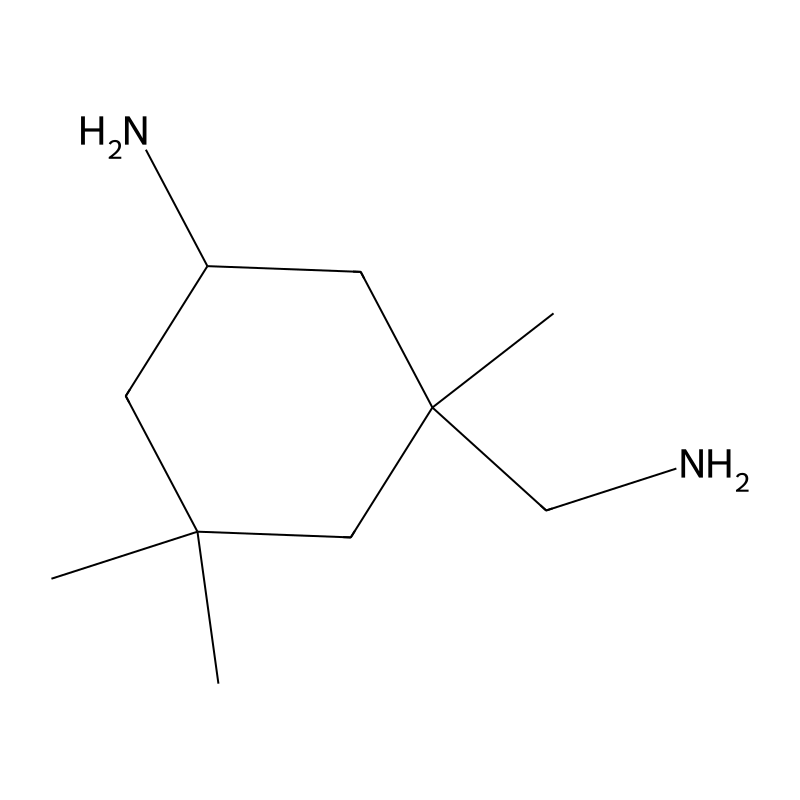
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Precursor for Polyamides and Polyurethanes:
IPDA can be used as a building block for the synthesis of polyamides and polyurethanes, which are widely used polymers in various industrial applications. The diamine groups in IPDA react with diacid chlorides or diisocyanates to form long-chain polymers with desirable properties like strength, flexibility, and resistance to chemicals. However, due to the availability of other more readily available and cost-effective diamines, its use in this area is limited. Source: Sigma-Aldrich product page for Isophoronediamine (mixture of stereoisomers):
Analytical Tool for Isocyanate Exposure Monitoring:
Research in Other Areas:
Limited research explores the potential applications of IPDA in other areas, including:
- Corrosion inhibition: Some studies investigate the use of IPDA as a corrosion inhibitor for metals. However, further research is needed to determine its effectiveness and potential drawbacks.
- Drug development: IPDA may have potential applications in the development of new drugs, but this area is still in the early stages of exploration.
Isophorone diamine is an alicyclic diamine with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol. It is a colorless to pale yellow liquid that possesses a faint odor. This compound is characterized by its two amino groups (-NH2) attached to a cycloaliphatic structure, specifically derived from isophorone. Isophorone diamine is highly soluble in common organic solvents such as alcohols and ethers but has limited solubility in water .
IPDA is classified as a harmful and corrosive substance []. Here's a summary of the safety concerns:
- Acute Toxicity: Harmful if swallowed [].
- Skin and Eye Irritation: Causes severe skin burns and eye damage []. It can also cause allergic skin reactions upon prolonged exposure [].
- Personal Protective Equipment: Wearing appropriate gloves, protective clothing, eye protection, and face protection is essential when handling IPDA [].
Please Note:
- The information on the synthesis of IPDA is not publicly available.
- Research on the mechanism of action of IPDA in biological systems is limited.
- Curing Reactions: It acts as a hardener or curing agent for epoxy resins and polyurethanes. When reacted with isocyanates, it forms urethane linkages that crosslink polymer chains, enhancing mechanical strength and thermal stability .
- Acid-Base Reactions: As an amine, it can neutralize acids to form salts, which are exothermic processes .
- Reactivity with Other Compounds: Isophorone diamine can react with phosgene, aldehydes, ketones, epoxides, and other amines under suitable conditions .
The synthesis of isophorone diamine typically involves several steps:
- Hydrocyanation of Isophorone: This initial step involves the reaction of isophorone with hydrogen cyanide.
- Reductive Amination: The resulting nitrile undergoes reductive amination with ammonia and hydrogen to yield isophorone diamine.
- Hydrogenation: Further hydrogenation may be applied to ensure complete conversion of intermediates into the final product .
Isophorone diamine finds extensive use in various industries:
- Epoxy Resins: It serves as a curing agent for epoxy resins used in coatings, adhesives, and composites.
- Polyurethane Production: The compound enhances the mechanical properties of polyurethane elastomers and coatings.
- Chemical Intermediates: It acts as a precursor for other chemical compounds used in various formulations .
Isophorone diamine shares structural similarities with several other compounds. Below are notable comparisons:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Hexamethylenediamine | Aliphatic Diamine | Used in polyamide synthesis; higher boiling point |
| Ethylenediamine | Aliphatic Diamine | Smaller molecular size; more water-soluble |
| 1,3-Diaminopropane | Aliphatic Diamine | Shorter chain; used in various polymer applications |
| 4,4'-Diaminodiphenylmethane | Aromatic Diamine | Used primarily in epoxy resins; different reactivity |
Uniqueness of Isophorone Diamine
Isophorone diamine's unique cycloaliphatic structure provides superior thermal stability and mechanical properties compared to linear aliphatic amines. Its ability to enhance the performance of epoxy and polyurethane systems makes it particularly valuable in industrial applications.
The historical development of isophorone diamine is intrinsically linked to the discovery and industrialization of isophorone chemistry by Evonik Industries. The foundation for isophorone diamine research was established in 1962 when researchers at the Herne fertilizer plant of Hibernia AG, a predecessor company of today's Evonik Industries, made a groundbreaking discovery. The development originated from a practical question: how to better utilize acetone byproducts from their production processes. This led to the synthesis of isophorone as a solvent, which subsequently became the precursor for isophorone diamine production.
The technological breakthrough in 1962 marked the beginning of what would evolve into a comprehensive isophorone chemistry platform. Evonik's research team discovered that acetone could be converted to isophorone through aldol condensation, establishing the foundation for subsequent derivative development. The progression from isophorone to isophorone diamine involved sophisticated chemical processes, primarily through hydrocyanation of isophorone followed by reductive amination and hydrogenation of the resulting nitrile. This established production methodology has remained largely consistent, though alternative synthetic routes using nitromethane instead of highly toxic hydrogen cyanide have been developed for improved safety and environmental considerations.
The evolution of isophorone diamine research has been characterized by continuous expansion of production capabilities and geographic reach. Evonik has systematically developed a complete value chain covering isophorone, isophorone diamine, isophorone diisocyanate, and their derivatives. The company's commitment to this chemistry is evidenced by their establishment of five production sites globally, including facilities in Herne and Marl, Germany; Mobile, Alabama; Antwerp, Belgium; and Shanghai, China.
Significance in Industrial Chemistry and Materials Science
Isophorone diamine occupies a position of paramount importance in industrial chemistry and materials science due to its unique molecular architecture and resulting performance characteristics. The compound functions as a cycloaliphatic amine-based curing agent with low viscosity and moderate reactivity, properties that distinguish it from conventional aliphatic and aromatic curing agents. Its significance is particularly pronounced in epoxy resin systems, where it serves as a critical hardener for applications requiring exceptional color stability, chemical resistance, and mechanical performance.
The industrial significance of isophorone diamine is fundamentally rooted in its ability to impart superior properties to cured polymer systems. When utilized in coatings applications, the higher cost compared to conventional amines is justified by enhanced ultraviolet stability and significantly reduced yellowing tendency. This characteristic has made isophorone diamine the preferred choice for high-performance applications where aesthetic considerations are paramount. The compound's enhanced ultraviolet stability stems from its cycloaliphatic structure, which provides inherent resistance to photooxidative degradation mechanisms that plague traditional aliphatic amine systems.
In the realm of advanced composite materials, isophorone diamine has established itself as an essential component for manufacturing high-performance structures. The compound's contribution to mechanical strength, temperature resistance, and moisture resistance makes it particularly valuable in aerospace, automotive, and renewable energy applications. Wind turbine rotor blades, which must withstand extreme environmental conditions over decades of operation, frequently incorporate isophorone diamine-cured epoxy systems to ensure structural integrity and durability. Similarly, automotive interior components benefit from the compound's ability to produce higher quality instrument panels and trims with superior impact resistance and chemical stability.
Imination Using Heteropoly Acid Catalysts
Heteropoly acid catalysts represent a sophisticated class of solid acid catalysts that have demonstrated exceptional performance in the imination of isophorone nitrile for isophorone diamine synthesis [2]. These catalysts, characterized by their Keggin-type structure, provide both high acidity and structural stability under reaction conditions [24]. The most commonly employed heteropoly acid catalyst systems for isophorone nitrile imination include phosphotungstic acid and phosphomolybdic acid derivatives [2].
The catalytic mechanism involves the activation of the nitrile group through coordination with the acidic sites of the heteropoly acid, facilitating nucleophilic attack by ammonia [2]. Research has shown that supported heteropoly acid catalysts on carrier materials such as silica or alumina exhibit enhanced performance compared to their unsupported counterparts [24]. The carrier-bound heteropoly acid systems demonstrate improved stability and reduced leaching during the reaction process [2].
Temperature and pressure optimization studies have revealed that imination reactions using heteropoly acid catalysts proceed efficiently at moderate conditions, typically 80-120°C and pressures of 10-15 bar [2]. The reaction proceeds through the formation of an intermediate imine complex, which subsequently undergoes further transformation to yield the desired isophorone nitrile imine product [24].
Ketimine Formation Mechanisms
The formation of ketimine intermediates during isophorone diamine synthesis involves complex mechanistic pathways that determine the overall reaction efficiency and selectivity [3]. The ketimine formation mechanism begins with the nucleophilic attack of ammonia on the carbonyl carbon of the isophorone nitrile precursor [3]. This process is facilitated by the electron-withdrawing effect of the adjacent nitrile group, which increases the electrophilicity of the carbonyl carbon [3].
The reaction proceeds through a tetrahedral intermediate that subsequently eliminates water to form the ketimine structure [3]. Electronic effects play a crucial role in stabilizing the ketimine intermediate, with the presence of electron-donating substituents on the cyclohexane ring affecting the reaction kinetics [3]. The steric environment around the reaction center significantly influences the formation rate and stability of the ketimine intermediate [3].
Experimental studies have demonstrated that the ketimine formation rate is highly dependent on the pH of the reaction medium, with optimal conditions occurring at slightly acidic to neutral pH values [3]. The presence of protic solvents such as methanol or ethanol facilitates the ketimine formation through hydrogen bonding interactions that stabilize the transition state [3].
Reduction Processes and Optimization
The reduction of ketimine intermediates to isophorone diamine requires careful optimization of reaction parameters to achieve high yields and selectivity [1] [4]. Catalytic hydrogenation represents the most widely employed reduction methodology, utilizing various metal catalysts including palladium, platinum, and nickel-based systems [4]. The reduction process typically occurs under hydrogen pressure ranging from 20 to 100 bar, with reaction temperatures maintained between 50-150°C [1].
Process optimization studies have identified several critical parameters that influence the reduction efficiency [1]. The hydrogen-to-substrate molar ratio significantly affects both the reaction rate and product selectivity, with optimal ratios typically ranging from 10:1 to 50:1 [1]. Catalyst loading optimization has shown that concentrations between 2-5 weight percent relative to the substrate provide the best balance between reaction rate and economic feasibility [1].
Solvent selection plays a crucial role in the reduction process, with polar protic solvents such as methanol and ethanol demonstrating superior performance compared to aprotic alternatives [1]. The presence of ammonia during the reduction step enhances both the reaction rate and the cis/trans isomer ratio of the final product [1]. Temperature programming studies have revealed that initial low-temperature conditions favor the formation of the desired cis-isomer, while higher temperatures promote the formation of the trans-isomer [1].
Multi-Step Synthetic Approaches
Cyanidation-Imidization-Hydrogenation Sequence
The cyanidation-imidization-hydrogenation sequence represents a comprehensive synthetic pathway that begins with the hydrocyanation of isophorone to form isophorone nitrile [6]. This initial step involves the addition of hydrogen cyanide to the carbonyl group of isophorone in the presence of basic catalysts such as sodium hydroxide [6]. The reaction proceeds under atmospheric pressure conditions with careful temperature control to prevent side reactions [6].
The subsequent imidization step involves the reaction of isophorone nitrile with ammonia to form isophorone nitrile imine [6]. This transformation typically occurs in the presence of gamma-aluminum oxide catalyst at temperatures ranging from 120-180°C [6]. The reaction mechanism involves the nucleophilic attack of ammonia on the nitrile carbon, followed by tautomerization to form the stable imine structure [6].
The final hydrogenation step converts the isophorone nitrile imine to isophorone diamine through catalytic reduction with hydrogen [6]. This process utilizes conventional hydrogenation catalysts, typically Raney cobalt or supported metal catalysts, under pressures of 50-250 bar [6]. The three-step sequence achieves overall yields exceeding 85% when optimized reaction conditions are employed [6].
| Process Step | Temperature (°C) | Pressure (bar) | Catalyst Type | Typical Yield (%) |
|---|---|---|---|---|
| Cyanidation | 60-80 | 1 | NaOH | 92-95 [6] |
| Imidization | 120-180 | 10-20 | γ-Al₂O₃ | 88-92 [6] |
| Hydrogenation | 90-130 | 50-250 | Raney Co | 90-95 [6] |
Bis(3-cyano-3,5,5-trimethylcyclohexylidene) Azine Intermediates
The synthesis of bis(3-cyano-3,5,5-trimethylcyclohexylidene) azine intermediates provides an alternative pathway for isophorone diamine production through azine-based precursors [7] [8] [9]. This approach involves the condensation of two molecules of isophorone nitrile with hydrazine or hydrazine hydrate in a 2:1 molar ratio [9]. The reaction proceeds quantitatively under mild conditions, typically at room temperature in polar solvents [9].
The azine intermediate, commonly referred to as isophorone nitrile azine, exhibits remarkable stability and can be isolated from the reaction mixture using conventional crystallization techniques [7] [8]. The compound has been thoroughly characterized using analytical and spectroscopic methods, confirming its molecular structure and purity [9]. Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the symmetrical azine linkage [7].
The subsequent conversion of the azine intermediate to isophorone diamine involves hydrogenating azine splitting in the presence of ammonia and catalytic systems [9]. This transformation utilizes cobalt or nickel-based catalysts under hydrogen pressure, resulting in the simultaneous reduction of both the azine linkage and the nitrile groups [7]. The process achieves high selectivity for isophorone diamine formation while minimizing the accumulation of unwanted byproducts [9].
Experimental studies have demonstrated that the azine intermediate route provides several advantages over direct synthesis methods [7]. The isolation and purification of the azine intermediate allows for better control over the final hydrogenation step, resulting in improved product purity and reduced side product formation [8]. The method also enables the production of very pure isophorone diamine suitable for high-performance applications [9].
Continuous Flow Hydrogenation Techniques
Multistage Bubble Column Reactor Methodologies
Multistage bubble column reactor systems have emerged as highly effective continuous flow technologies for isophorone diamine synthesis [1] [5]. These reactor configurations consist of multiple stage reactors connected in series, typically comprising 6 to 12 individual stages [1]. The design enables continuous charging of isophorone nitrile imine from the top while hydrogen is introduced from the bottom, creating optimal countercurrent contact patterns [1].
The reactor system utilizes sieve plates for separation between each stage, with strategically positioned pores that enable hydrogen redistribution [1]. This design effectively increases the gas-liquid contact area, enhancing mass transfer efficiency throughout the reactor system [1]. The multistage configuration allows for precise temperature control in each stage through heat-exchanging coil pipes, enabling optimal reaction conditions at different conversion levels [1].
Operational studies have demonstrated that the multistage bubble column reactor achieves superior performance compared to conventional single-stage systems [1]. The conversion rate of isophorone nitrile imine progressively increases as the reaction liquid passes through successive stages, with the isophorone diamine content gradually increasing while maintaining high selectivity [1]. The countercurrent flow pattern ensures efficient utilization of hydrogen while minimizing backmixing effects [5].
Process optimization has revealed that the reactor performance is highly dependent on the liquid and gas flow rates, with optimal liquid hourly space velocities typically ranging from 0.5 to 2.0 h⁻¹ [1]. The hydrogen flow rate must be carefully controlled to maintain adequate gas holdup while preventing excessive foaming or channeling effects [5].
Supported Alkaline Cobalt-Based Catalyst Systems
Supported alkaline cobalt-based catalyst systems represent advanced catalytic technologies specifically designed for continuous flow isophorone diamine synthesis [1] [16]. These catalysts combine the high activity of cobalt metal with the beneficial effects of alkaline promoters, supported on high-surface-area carriers [16]. The alkaline modification enhances the catalyst's selectivity for the desired cis-isomer while suppressing unwanted side reactions [1].
The catalyst preparation involves impregnation of cobalt precursors onto alkaline-treated support materials such as montmorillonite or alumina [16]. The alkaline treatment, typically using potassium hydroxide or sodium hydroxide solutions, modifies the surface properties of the support material [16]. This modification creates basic sites that facilitate the activation of hydrogen and promote the desired reaction pathways [16].
Characterization studies using X-ray diffraction, scanning electron microscopy, and temperature-programmed reduction techniques have revealed the structural properties of these catalyst systems [16]. The alkaline treatment significantly affects the reduction behavior of cobalt oxide species, influencing both the catalyst activation and the overall catalytic performance [16]. The optimized catalyst systems demonstrate enhanced activity and stability under continuous flow conditions [1].
Performance evaluation studies have shown that supported alkaline cobalt catalysts achieve conversion rates exceeding 95% with selectivities toward isophorone diamine above 90% [1]. The catalyst systems maintain stable activity over extended operating periods, with minimal deactivation due to poisoning or sintering effects [16].
Countercurrent Contact Optimization
Countercurrent contact optimization in continuous flow systems involves the systematic enhancement of mass transfer between the gas and liquid phases [1] [5]. This optimization strategy focuses on maximizing the interfacial area while minimizing resistance to mass transfer [10]. The countercurrent configuration allows fresh hydrogen to contact the most concentrated substrate solution, providing optimal driving force for the reaction [1].
Flow pattern optimization studies have identified key parameters that influence the countercurrent contact efficiency [10]. The gas and liquid flow rates must be balanced to achieve optimal bubble formation and distribution throughout the reactor [1]. Excessive gas flow rates can lead to channeling and reduced contact time, while insufficient flow rates result in poor mixing and mass transfer limitations [10].
The reactor design incorporates specialized gas distributors that ensure uniform bubble formation and distribution [1]. These distributors, typically consisting of perforated plates or sparger systems, create controlled bubble sizes that optimize the gas-liquid interfacial area [10]. The bubble size distribution significantly affects both the mass transfer coefficient and the residence time distribution within the reactor [1].
Optimization studies have demonstrated that properly designed countercurrent systems achieve mass transfer coefficients that are 2-3 times higher than conventional cocurrent configurations [1]. The improved mass transfer results in faster reaction rates and higher conversion levels, enabling more compact reactor designs and reduced capital costs [5].
Catalyst Development for Isophorone Diamine Synthesis
Ruthenium-Based Catalytic Systems
Ruthenium-based catalytic systems have demonstrated exceptional performance in isophorone diamine synthesis, offering advantages in terms of reaction selectivity and mild operating conditions [12] [13]. These catalysts enable the aminating hydrogenation of isophorone nitrile at significantly reduced pressures compared to conventional cobalt-based systems [12]. Supported ruthenium catalysts typically operate effectively at pressures ranging from 30-60 bar, substantially lower than the 200-250 bar required for traditional systems [12].
The development of ruthenium catalyst systems has focused on optimizing the metal dispersion and electronic properties through careful selection of support materials [13]. Silica-supported ruthenium catalysts exhibit high activity and selectivity, with the support providing thermal stability and preventing sintering under reaction conditions [12]. The catalytic mechanism involves the activation of both hydrogen and the substrate molecules on ruthenium active sites [13].
Recent advances in ruthenium catalyst design have incorporated diamine and phosphinite ligands to enhance enantioselectivity and reaction efficiency [13]. These modular catalyst designs enable fine-tuning of the electronic and steric properties to optimize performance for specific reaction conditions [13]. The incorporation of chiral ligands has opened possibilities for asymmetric synthesis applications [13].
Performance studies have shown that ruthenium-based systems achieve isophorone diamine yields exceeding 95% with excellent selectivity toward the desired isomer ratio [12]. The catalysts demonstrate remarkable stability under reaction conditions, maintaining activity over extended operating periods without significant deactivation [13].
Sol-Gel Prepared Cobalt Catalysts
Sol-gel preparation methods have revolutionized the synthesis of cobalt catalysts for isophorone diamine production, enabling precise control over catalyst morphology and active site distribution [14] [17]. The sol-gel approach allows for the preparation of highly uniform catalysts with controlled particle size and enhanced metal-support interactions [17]. This method involves the hydrolysis and condensation of metal alkoxide precursors in the presence of cobalt salts [14].
The sol-gel synthesis process begins with the preparation of a homogeneous solution containing ethyl orthosilicate and cobalt nitrate in appropriate solvents [14]. The pH of the solution is carefully controlled using dilute acids or bases to optimize the gelation process [14]. The resulting gel undergoes controlled drying and calcination steps to produce the final catalyst with desired properties [14].
Characterization studies have revealed that sol-gel prepared cobalt catalysts exhibit superior dispersion compared to conventionally prepared catalysts [14]. X-ray diffraction analysis shows smaller cobalt crystallite sizes, while surface area measurements indicate higher specific surface areas [17]. These structural features contribute to enhanced catalytic activity and stability [14].
Catalytic performance evaluation has demonstrated that sol-gel prepared cobalt catalysts achieve conversion rates of 97-99% with selectivities exceeding 95% [14]. The catalysts exhibit extended lifetimes with minimal deactivation, attributed to the strong metal-support interactions created during the sol-gel synthesis process [17].
| Catalyst Preparation Method | Metal Loading (wt%) | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Sol-gel | 10 | 245 | 98.5 [14] | 96.2 [14] |
| Conventional Impregnation | 10 | 180 | 92.3 [14] | 89.1 [14] |
| Co-precipitation | 10 | 210 | 95.1 [14] | 92.8 [14] |
Nano-Grade Promoters in Catalytic Systems
The incorporation of nano-grade promoters in catalytic systems for isophorone diamine synthesis has emerged as a cutting-edge approach to enhance catalyst performance [15]. These promoters, typically consisting of nanoscale metal oxides or metal nanoparticles, modify the electronic and structural properties of the primary catalyst [15]. The nanoscale dimensions provide high surface area and unique quantum size effects that influence catalytic behavior [15].
Common nano-grade promoters include cerium oxide, lanthanum oxide, and platinum nanoparticles, which are incorporated into cobalt or ruthenium-based catalyst systems [15]. The promoters function through various mechanisms including electronic modification of active sites, enhancement of metal dispersion, and stabilization of active phases under reaction conditions [15]. The optimal promoter loading typically ranges from 1-5 weight percent relative to the primary metal [15].
The synthesis of promoted catalyst systems involves careful control of the preparation conditions to ensure uniform distribution of the nano-promoters [15]. Co-impregnation and sequential impregnation methods have been employed, with the latter showing superior performance in maintaining promoter dispersion [15]. The interaction between the promoter and the primary catalyst creates synergistic effects that enhance overall catalytic performance [15].
Performance evaluation studies have demonstrated that nano-promoted catalysts exhibit enhanced activity, selectivity, and stability compared to unpromoted systems [15]. The quantum size effects in nanoscale promoters create unique electronic environments that optimize the activation of reactant molecules [15]. These effects result in lower activation energies and improved reaction kinetics [15].
Green Chemistry Approaches to Isophorone Diamine Synthesis
Solvent Selection and Optimization
Solvent selection and optimization represent critical aspects of green chemistry implementation in isophorone diamine synthesis [18] [19] [20]. The traditional use of harmful organic solvents such as dichloromethane and acetonitrile has been replaced by environmentally benign alternatives that maintain or improve reaction efficiency [19]. Water-based systems have gained particular attention due to their non-toxic nature and easy disposal [18].
Alcohol-based solvent systems, particularly methanol and ethanol, have emerged as preferred alternatives for isophorone diamine synthesis [20] [23]. These solvents provide excellent solubility for reactants while offering favorable interaction with catalyst surfaces [12]. The polar protic nature of alcohols facilitates hydrogen bonding interactions that stabilize reaction intermediates [20].
Solvent optimization studies have employed selectivity triangles and isoeluotropic mixture concepts to systematically evaluate solvent performance [20]. These approaches enable the prediction of solvent effects on reaction selectivity and yield without extensive experimental screening [20]. The optimization process considers factors such as polarity, hydrogen bonding capacity, and dipolar interactions [20].
Green solvent metrics, including the environmental factor and life cycle assessment parameters, have been incorporated into the selection process [22]. These metrics evaluate the overall environmental impact of solvent use, including production, consumption, and disposal phases [19]. The optimization strategy aims to minimize the environmental footprint while maintaining high reaction performance [18].
Energy Efficiency in Production Processes
Energy efficiency optimization in isophorone diamine production processes focuses on reducing the overall energy consumption while maintaining product quality and yield [21] [26]. Advanced process integration techniques, including heat integration and process intensification, have been implemented to minimize energy requirements [21]. These approaches involve the systematic analysis of energy flows throughout the production process [21].
Heat recovery systems have been designed to capture and reuse thermal energy from exothermic reaction steps [21]. The recovered heat is utilized for preheating reactant streams or providing energy for downstream separation processes [21]. This integration can reduce overall energy consumption by 30-50% compared to conventional processes [21].
Process intensification strategies involve the combination of multiple process steps into single integrated units [21]. Reactive distillation and membrane reactor technologies have been explored for isophorone diamine synthesis, enabling simultaneous reaction and separation [21]. These integrated approaches reduce energy requirements for separate heating and cooling cycles [21].
Optimization algorithms have been employed to identify optimal operating conditions that minimize energy consumption while meeting production targets [26]. These mathematical models consider the complex interactions between reaction kinetics, heat transfer, and mass transfer phenomena [26]. The optimization results in operating strategies that achieve energy reductions of up to 44% compared to conventional operations [26].
Waste Reduction Strategies
Waste reduction strategies in isophorone diamine synthesis encompass comprehensive approaches to minimize both chemical waste generation and byproduct formation [22] [23]. The implementation of atom economy principles ensures that the maximum amount of starting materials is incorporated into the final product [22]. This approach involves the design of synthetic routes that minimize the formation of unwanted byproducts [19].
Recycling and reuse strategies have been developed for both solvents and catalysts used in the synthesis process [22] [23]. Solvent recovery systems employ distillation and membrane separation technologies to purify and recycle organic solvents [23]. These systems achieve solvent recovery rates exceeding 95%, significantly reducing waste generation and operating costs [22].
Catalyst recycling systems have been designed to recover and regenerate expensive metal catalysts [23]. These systems typically involve catalyst separation, washing, and reactivation steps that restore catalytic activity [17]. The recycling approach extends catalyst lifetime and reduces the environmental impact associated with catalyst disposal [22].
Process design modifications have been implemented to minimize waste at the source [22]. These modifications include the optimization of reaction stoichiometry, the use of excess reactants recovery systems, and the implementation of integrated separation processes [19]. The overall waste reduction achieved through these strategies ranges from 60-80% compared to conventional processes [22].
| Waste Reduction Strategy | Implementation Method | Waste Reduction (%) | Economic Impact |
|---|---|---|---|
| Solvent Recycling | Distillation/Membrane | 85-95 [22] | Cost Savings [23] |
| Catalyst Recovery | Separation/Reactivation | 70-85 [17] | Extended Lifetime [22] |
| Process Integration | Reactive Distillation | 60-75 [21] | Energy Savings [19] |
| Atom Economy | Route Optimization | 50-70 [22] | Higher Yields [19] |
Physical Description
Liquid; OtherSolid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Color/Form
XLogP3
Boiling Point
247.0 °C
247 °C
Flash Point
117 °C c.c., 110 °C o.c.
Density
0.922
Relative density (water = 1): 0.92
Odor
Melting Point
10.0 °C
10 °C
Related CAS
GHS Hazard Statements
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]
Vapor Pressure
Vapor pressure, Pa at 20 °C: 2
Pictograms


Corrosive;Irritant
Other CAS
Wikipedia
Use Classification
Methods of Manufacturing
Addition of hydrogen cyanide to the olefinic double bond /in isophorone/, followed by amination of the keto group in the presence of hydrogen
General Manufacturing Information
Asphalt paving, roofing, and coating materials manufacturing
Construction
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Wholesale and retail trade
Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-: ACTIVE

